2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one
CAS No.: 86357-09-7
Cat. No.: VC0194281
Molecular Formula: C9H13N5O4
Molecular Weight: 255.23
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86357-09-7 |
|---|---|
| Molecular Formula | C9H13N5O4 |
| Molecular Weight | 255.23 |
| IUPAC Name | 2-amino-9-(2,3-dihydroxypropoxymethyl)-1H-purin-6-one |
| Standard InChI | InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-2-5(16)1-15/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) |
| SMILES | C1=NC2=C(N1COCC(CO)O)N=C(NC2=O)N |
Introduction
Chemical Properties and Structure
2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one belongs to the purine derivative family, featuring a complex molecular structure with multiple functional groups that contribute to its chemical behavior and interactions. The compound's structure and properties provide valuable insights into its role as a Ganciclovir impurity and its potential biological activities.
Basic Chemical Profile
The fundamental chemical properties of this compound are essential for understanding its behavior in various environments and applications. Table 1 summarizes these key properties based on available research data.
Table 1: Chemical Properties of 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one
Structural Characteristics
The molecular structure of 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one features a purine ring system with specific modifications that determine its chemical properties and potential biological interactions. The purine ring serves as the core scaffold, which is a fundamental structure found in many biologically important molecules, including components of DNA and RNA. In this particular compound, the purine ring is modified with several functional groups:
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An amino group at position 2, which can participate in hydrogen bonding interactions
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A carbonyl (oxo) group at position 6, forming part of the purin-6-one structure
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A (2,3-dihydroxypropoxy)methyl substituent at position 9, which contains two hydroxyl groups capable of forming hydrogen bonds
The presence of these functional groups, particularly the multiple hydroxyl groups in the side chain, contributes to the compound's solubility profile and potential for interaction with biological macromolecules. Additionally, the (2RS) notation in the name indicates that the compound exists as a racemic mixture, containing equal amounts of both R and S stereoisomers at position 2 of the propoxy group .
Nomenclature and Identification
The identification and accurate naming of 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one are crucial for research, regulatory, and commercial purposes. Multiple naming conventions and identification systems exist for this compound, reflecting its significance across different areas of chemical and pharmaceutical research.
Names and Synonyms
This compound is known by several names and synonyms in scientific literature and commercial contexts, each serving different purposes and usage scenarios. Table 2 compiles these various designations:
Table 2: Names and Synonyms
This variety of names demonstrates the compound's relevance across multiple disciplines and regulatory frameworks, from basic research to pharmaceutical quality control. The systematic names provide detailed structural information, while the regulatory designations (EP Impurity E and USP Related Compound A) highlight its importance in pharmaceutical manufacturing and quality assurance.
Registry Numbers and Identifiers
Various identification systems are used to uniquely identify this compound in databases, literature, and regulatory contexts. These identifiers are essential for unambiguous reference to the specific compound. Table 3 presents the key registry numbers and chemical identifiers:
Table 3: Registry Numbers and Identifiers
These standardized identifiers facilitate the accurate retrieval of information about the compound from various chemical databases and ensure consistency in scientific communication. The CAS number (86357-09-7) serves as a primary identifier in regulatory and commercial contexts, while the InChI, InChIKey, and SMILES representations provide machine-readable structural information used in computational chemistry and database searches.
Relationship to Ganciclovir
2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one holds significant importance in pharmaceutical research due to its structural and synthetic relationship to Ganciclovir, an established antiviral medication. Understanding this relationship provides insights into the compound's origin, potential properties, and pharmaceutical significance.
Structural Comparison
While both compounds share a similar purine-based core structure, key differences exist in their chemical structures that affect their properties and potential biological activities. Ganciclovir (9-[(1,3-dihydroxy-2-propoxy)methyl]guanine) and 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one (Isoganciclovir) differ primarily in the arrangement of their side chains. In Ganciclovir, the side chain is attached at the 1,3-dihydroxy-2-propoxy position, whereas in Isoganciclovir, it is attached at the 2,3-dihydroxypropoxy position. This subtle structural difference can significantly impact how each compound interacts with biological targets, potentially resulting in different pharmacological profiles.
The structural similarity between these compounds suggests that Isoganciclovir may possess some antiviral properties similar to Ganciclovir, though likely with different potency, specificity, or pharmacokinetic characteristics. The structural relationship also explains why this compound appears as a synthesis-related impurity in Ganciclovir production.
Pharmaceutical Significance
In pharmaceutical contexts, 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one is recognized as:
These designations highlight its importance in quality control and regulatory compliance for Ganciclovir manufacturing. As a known impurity, its presence must be monitored and controlled in pharmaceutical preparations to ensure safety and efficacy. Regulatory authorities establish acceptable limits for such impurities based on safety assessments and pharmaceutical quality standards.
The identification and characterization of this compound as a specific Ganciclovir impurity exemplifies the rigorous quality control processes in pharmaceutical manufacturing, where even structurally similar compounds must be carefully monitored to ensure product safety and consistency.
Synthesis and Impurities
The synthesis of 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one typically occurs through various chemical pathways, often in relation to Ganciclovir production. Understanding these synthetic routes and related impurities provides valuable insights into the compound's chemical behavior and production considerations.
Related Impurities
According to WHO consultation documents, several other impurities are also related to Ganciclovir production, providing context for understanding the chemical landscape of Ganciclovir synthesis. These include:
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2-amino-9-[[(2-chloroprop-2-en-1-yl)oxy]methyl]-1,9-diydro-6H-purin-6-one (synthesis-related impurity)
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2-amino-9-[[[2-hydroxy-1-(hydroxymethyl)ethoxy]methoxy]methyl]-1,9-dihydro-6H-purin-6-one (synthesis-related impurity)
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2-amino-1,9-dihydro-6H-purin-6-one (guanine) (synthesis-related impurity and degradation product)
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2-amino-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-1,7-dihydro-6H-purin-6-one (synthesis-related impurity)
The variety of these related compounds provides insight into the complexity of Ganciclovir synthesis and the potential chemical transformations that can occur during the process. Each impurity represents a specific deviation from the intended synthetic pathway, whether through alternative site reactivity, incomplete reactions, or degradation processes.
Biological Activity
While the search results don't provide extensive specific details about the biological activity of 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one, its structural similarity to Ganciclovir suggests potential biological properties worth investigating.
Research Implications
Understanding the biological activity of 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one has several important implications for pharmaceutical research:
Future research focusing specifically on the biological properties of this compound could reveal unique activities or applications distinct from those of Ganciclovir, potentially opening new avenues for drug development.
Research Applications
2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one has several important applications in research settings, particularly in pharmaceutical development and quality control.
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